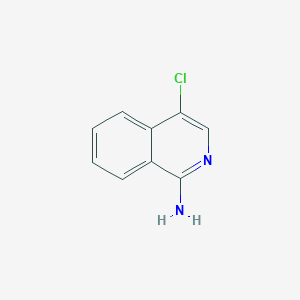

4-Chloroisoquinolin-1-amine

Vue d'ensemble

Description

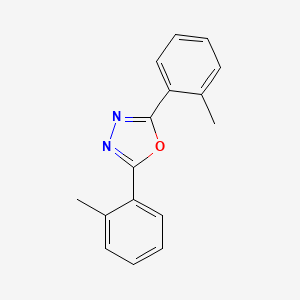

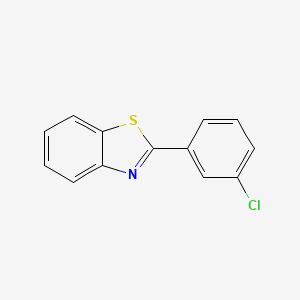

4-Chloroisoquinolin-1-amine is a useful research compound. Its molecular formula is C9H7ClN2 and its molecular weight is 178.62 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 338288. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemoselectivity in Amination

Research by Shen et al. (2010) investigated the chemoselectivity in amination of 4-chloroquinazolines, highlighting selective amination processes which are closely related to 4-Chloroisoquinolin-1-amine (Shen et al., 2010).

Amination with Amide Solvents

Tsai et al. (2008) studied the reaction of various 4-chloro-2-arylquinoline compounds with amide solvents, providing insights into the amination process which is relevant to this compound (Tsai et al., 2008).

Reactions in Ammonia

Zoltewicz and Oestreich (1991) explored reactions involving 4-haloisoquinolines in ammonia, discussing the competition between substitution and complex formation, which pertains to this compound (Zoltewicz & Oestreich, 1991).

Microwave-Accelerated Amination

Prabakaran et al. (2010) conducted a study on microwave-accelerated amination of 1-chloroisoquinolines, which can inform the understanding of processes involving this compound (Prabakaran et al., 2010).

Synthesis and Cytotoxicity Evaluation

Zhang et al. (2007) synthesized a series of 4-aminoquinoline derivatives, including the reaction of 4-chloro-7-substituted-quinolines, which are closely related to this compound. The study focused on cytotoxic effects, indicating potential applications in cancer research (Zhang et al., 2007).

Anticancer Agent Development

Research by Sirisoma et al. (2009) involved the development of anticancer agents using 4-anilinoquinazolines, which is related to this compound. This study highlights the potential of such compounds in developing new cancer therapies (Sirisoma et al., 2009).

Nevirapine Analogue Synthesis

Bakke and Říha (2001) developed a method for preparing 3-amino-2-chloropyridines, leading to the synthesis of an isoquinoline analogue of Nevirapine. Their work provides insights into the synthesis processes related to this compound (Bakke & Říha, 2001).

Exploration of Adamantane-Containing Amines

Kharlamova et al. (2021) focused on N-heteroaryl substituted adamantane-containing amines, including reactions with 1-amino-3-chloroisoquinoline, providing context for the reactivity of compounds similar to this compound (Kharlamova et al., 2021).

Coordination Behavior of Chloroquine

Otuokere et al. (2019) synthesized a chloroquine – titanium complex, exploring its coordination behavior. Since chloroquine is a 4-aminoquinoline derivative, this study indirectly provides insights into the properties of this compound (Otuokere et al., 2019).

Synthesis of 1-Aminoisoquinolines

Konovalenko et al. (2020) developed a method for synthesizing 1-aminoisoquinolines, a family of compounds which includes this compound. Their research contributes to understanding the synthetic pathways and potential applications of these compounds (Konovalenko et al., 2020).

Safety and Hazards

4-Chloroisoquinolin-1-amine is classified as a warning signal word . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound should be stored in a dark place, in an inert atmosphere, at room temperature .

Mécanisme D'action

Target of Action:

4-Chloroisoquinolin-1-amine belongs to the class of isoquinolines . These compounds consist of a benzene ring fused to a pyridine ring, forming a benzo[c]pyridine structure . .

Mode of Action:

Their reactivity differs from that of pyridine due to variations in electron density at different positions on the ring .

Propriétés

IUPAC Name |

4-chloroisoquinolin-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-5H,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKQABNNIRMZSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60318976 | |

| Record name | 4-chloroisoquinolin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60318976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30598-04-0 | |

| Record name | 30598-04-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloroisoquinolin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60318976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-6-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B3032549.png)

![Diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate](/img/structure/B3032565.png)

![[4-(4-Chlorophenoxy)phenyl]urea](/img/structure/B3032566.png)